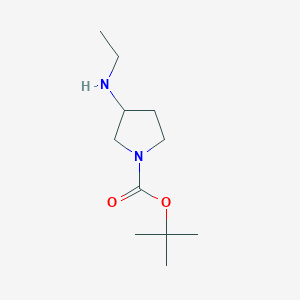

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWPVFGFNNKQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609854 | |

| Record name | tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887587-15-7 | |

| Record name | tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. It details the compound's structure, physicochemical properties, a representative synthetic protocol, and its strategic role in the drug discovery pipeline. This guide serves as a critical resource for researchers leveraging substituted pyrrolidine scaffolds for the development of novel therapeutics.

Chemical Identity and Structure

This compound is a disubstituted pyrrolidine derivative. The structure features a pyrrolidine ring where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and an ethylamino substituent is located at the C-3 position. The Boc protecting group allows for selective chemical manipulation at the secondary amine, making this compound a versatile intermediate in multi-step syntheses.

The key chemical identifiers and structural representations are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 887587-15-7[1] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1] |

| Molecular Weight | 214.30 g/mol [1] |

| Canonical SMILES | CCNC1CCN(C1)C(=O)OC(C)(C)C[1] |

| InChI | InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3[1] |

| InChIKey | ADWPVFGFNNKQIP-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimental data for many specific building blocks are not always published. The properties listed below are computationally predicted and provide valuable estimates for reaction and purification planning.

| Property | Predicted Value |

| XLogP3 | 1.2[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 4[1] |

| Topological Polar Surface Area | 41.6 Ų[1] |

| Complexity | 223[1] |

Role in Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its three-dimensional structure which allows for effective exploration of pharmacophore space.[2][3] this compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its bifunctional nature—a protected primary amine and an available secondary amine—enables its use in fragment-based drug design and lead optimization to build more complex, biologically active molecules.[4] Derivatives are often investigated as kinase inhibitors, antiviral agents, and neurological therapeutics.

The following diagram illustrates the logical workflow of how a building block like this is utilized in a typical drug discovery program.

Synthesis and Manufacturing

A prevalent and efficient method for the synthesis of this compound is the reductive amination of a ketone precursor. This common reaction involves the formation of an intermediate imine or enamine from a ketone and an amine, which is then reduced in situ to the desired amine product.

The diagram below outlines this synthetic workflow.

References

- 1. This compound | C11H22N2O2 | CID 20800658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 138108-72-2|(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition | Semantic Scholar [semanticscholar.org]

- 4. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]

tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate CAS number and synonyms

CAS Number: 887587-15-7

Synonyms: 3-ETHYLAMINO-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, 1-Boc-3-(ethylamino)pyrrolidine, tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate[1]

Introduction

This compound is a synthetic organic compound featuring a pyrrolidine ring, a versatile scaffold in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and an ethylamino substituent at the 3-position makes it a valuable building block in the synthesis of more complex molecules, particularly for drug discovery and development. Pyrrolidine derivatives are known to be key components in the development of various therapeutic agents, including kinase inhibitors and antiviral drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 887587-15-7 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCNC1CCN(C1)C(=O)OC(C)(C)C | [1] |

| InChI Key | ADWPVFGFNNKQIP-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established chemical transformations. A common and effective method for the synthesis of such secondary amines is through reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This approach would likely involve the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with ethylamine in the presence of a reducing agent.

Experimental Workflow:

Caption: Proposed workflow for the synthesis of this compound via reductive amination.

Detailed Hypothetical Protocol:

-

Reaction Setup: To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add ethylamine (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture. Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.

Applications in Research and Drug Development

The pyrrolidine core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile template for creating three-dimensional diversity in drug candidates. While specific biological activity for this compound is not widely reported, its structural motifs are present in molecules targeting a range of diseases.

Derivatives of substituted pyrrolidines have been investigated for their potential as:

-

Anticancer Agents: Pyrrolidine-based compounds have been designed and synthesized as potential chemotherapeutic agents for various cancers, including hepatocellular carcinoma.[2]

-

Antiviral Compounds: The pyrrolidine scaffold is a component of several antiviral drugs.

-

Kinase Inhibitors: The structural features of substituted pyrrolidines make them suitable for targeting the ATP-binding sites of various kinases.

Logical Relationship in Drug Discovery:

Caption: The role of this compound as a starting material in a typical drug discovery workflow.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling this type of chemical intermediate include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a dry and cool place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and a thorough review of the relevant safety data.

References

An In-depth Technical Guide to the Physicochemical Properties and Applications of C11H22N2O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of compounds with the molecular formula C11H22N2O2. Due to the existence of multiple isomers, this document will focus on the well-characterized and widely utilized building block, 1-Boc-4-(aminomethyl)piperidine , and its relevance in drug discovery and development. This guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and property determination, and an exploration of the signaling pathways targeted by compounds derived from this versatile scaffold.

Physicochemical Properties of 1-Boc-4-(aminomethyl)piperidine

1-Boc-4-(aminomethyl)piperidine is a bifunctional molecule featuring a piperidine ring with a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules.

Table 1: Physical and Chemical Properties of 1-Boc-4-(aminomethyl)piperidine

| Property | Value |

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.30 g/mol |

| Appearance | Colorless to yellow liquid or low melting solid |

| Boiling Point | 237-238 °C (lit.) |

| Density | 1.013 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.473 (lit.) |

| Solubility | Soluble in chloroform and methanol. |

Experimental Protocols

Synthesis of 1-Boc-4-(aminomethyl)piperidine

A common method for the synthesis of 1-Boc-4-(aminomethyl)piperidine involves the Boc-protection of 4-(aminomethyl)piperidine.

Protocol: Boc Protection of 4-(aminomethyl)piperidine

-

Materials: 4-(aminomethyl)piperidine, Di-tert-butyl dicarbonate (Boc)2O, Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO3), Brine, Anhydrous magnesium sulfate (MgSO4).

-

Procedure:

-

Dissolve 4-(aminomethyl)piperidine in DCM in a round-bottom flask.

-

Add triethylamine to the solution to act as a base.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 1-Boc-4-(aminomethyl)piperidine.

-

Determination of Physicochemical Properties

The following are general experimental protocols for determining the key physical properties of a liquid organic compound like 1-Boc-4-(aminomethyl)piperidine.

Protocol: Boiling Point Determination (Micro-Boiling Point Method)

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), Bunsen burner or hot plate.

-

Procedure:

-

Fill the Thiele tube with heating oil to the level of the side arm.

-

Attach the small test tube containing a small amount of the liquid sample to the thermometer with a rubber band or wire.

-

Place a capillary tube, sealed end up, into the liquid sample.

-

Suspend the thermometer and attached test tube in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow, steady stream of bubbles will emerge as the liquid's vapor pressure increases.

-

When a rapid and continuous stream of bubbles emerges, stop heating.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[1]

-

Protocol: Density Determination

-

Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.

-

Procedure:

-

Carefully clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance and record the mass (m1).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

-

Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer and record the mass (m2).

-

The mass of the liquid is m = m2 - m1.

-

The density (ρ) is calculated using the formula ρ = m/V, where V is the known volume of the pycnometer.[2][3]

-

Protocol: Solubility Determination

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Procedure:

-

Place a small, measured amount of the solute (e.g., 10 mg of 1-Boc-4-(aminomethyl)piperidine) into a test tube.

-

Add a small, measured volume of the solvent (e.g., 1 mL of water, chloroform, or methanol) to the test tube.

-

Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution. If the solid has completely disappeared, it is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.

-

For liquid-liquid solubility, observe whether one or two phases are present after mixing.[4][5]

-

Applications in Drug Development and Associated Signaling Pathways

1-Boc-4-(aminomethyl)piperidine is a key building block in the synthesis of various therapeutic agents. Its piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands and other biologically active molecules.[6] Below are examples of drug targets and their associated signaling pathways that can be modulated by compounds derived from this scaffold.

G Protein-Coupled Receptor 119 (GPR119) Agonists

GPR119 is a GPCR primarily expressed in pancreatic β-cells and intestinal L-cells, making it a promising target for the treatment of type 2 diabetes. Agonists of GPR119 stimulate glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[7]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to the activation of the Gαs subunit of the associated G protein. This initiates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and subsequent potentiation of insulin and GLP-1 secretion.[7][8]

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. mt.com [mt.com]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. benchchem.com [benchchem.com]

- 8. journals.physiology.org [journals.physiology.org]

A Comprehensive Technical Guide to tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a well-established privileged structure in pharmaceutical development, known for its ability to confer favorable physicochemical properties and engage with a variety of biological targets.[1][2] This document details the chemical identity, synthesis, and potential applications of this specific pyrrolidine derivative, with a focus on providing practical information for researchers in the field.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[3] It is characterized by a pyrrolidine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and an ethylamino substituent at the 3-position. The Boc group enhances the lipophilicity of the molecule and is a common protecting group in organic synthesis, readily removable under acidic conditions.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| CAS Number | 887587-15-7 |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with ethylamine. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the reductive amination of N-Boc-3-pyrrolidinone.

Materials:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM or DCE is added ethylamine (1.1-1.5 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate. A catalytic amount of acetic acid can be added to promote this step.

-

Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Illustrative Quantitative Data

Table 2: Illustrative Synthesis and Characterization Data for a Related Pyrrolidine Derivative [4]

| Parameter | Value |

| Starting Material | tert-Butyl 3-hydroxypyrrolidine-1-carboxylate |

| Reagents | 10% Palladium on carbon, Hydrogen |

| Yield | 82% |

| ¹H NMR (CDCl₃) | δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H) |

| Mass Spectrum (m/z) | 187 [M+H]⁺ |

Applications in Drug Discovery

The pyrrolidine scaffold is a key component in a multitude of biologically active compounds. Pyrrolidine-carboxamides, in particular, have been investigated as potent inhibitors of various protein kinases.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5]

The structural features of this compound, including its secondary amine and the stereochemistry of the pyrrolidine ring, make it an attractive building block for the synthesis of kinase inhibitors. The ethylamino group can be further functionalized to introduce pharmacophoric elements that interact with specific residues in the kinase active site.

Diagrams

Synthesis Workflow

Caption: Reductive amination synthesis of the target compound.

Logical Workflow for Target Identification

Caption: A logical workflow for identifying kinase targets.

References

- 1. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H22N2O2 | CID 20800658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have made it a cornerstone in the design and development of a vast array of biologically active compounds.[1][2] The non-planarity of the sp3-hybridized ring allows for efficient exploration of pharmacophore space, a feature highly valued in modern drug discovery.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrrolidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental frameworks.

Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, targeting a wide range of enzymes, receptors, and signaling pathways.[1][5] This versatility has led to their investigation and application in numerous therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[5][6]

Anticancer Activity

A significant number of pyrrolidine derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[7] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes involved in DNA repair and cell cycle regulation to the induction of apoptosis.[8][9] For instance, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer therapy.[3] Similarly, other derivatives function as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA damage repair processes.[3]

Table 1: Anticancer Activity of Substituted Pyrrolidine Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Polysubstituted Pyrrolidines | Compound 3h | HCT116 (Colon) | 4.1 µM | [8] |

| Compound 3k | HCT116 (Colon) | 2.9 µM | [8] | |

| Compound 3k | HL60 (Leukemia) | 3.9 µM | [8] | |

| Thiophen-containing Pyrrolidines | Compound 37e | MCF-7 (Breast) | 17 µM | [3] |

| Compound 37e | HeLa (Cervical) | 19 µM | [3] | |

| Spirooxindole Pyrrolidines | p-bromophenyl derivative (I) | Breast Cancer Lines | 15.49 ± 0.04 µM | [10] |

| 5-oxo-pyrrolidine Derivatives | Compound 21 (Bromine-containing) | A549 (Lung) | 51.3% viability |[11] |

Anti-inflammatory and Analgesic Activity

Pyrrolidine derivatives have shown significant potential as anti-inflammatory and analgesic agents.[12] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators in the inflammatory cascade responsible for prostaglandin synthesis.[12][13] By modulating these pathways, these compounds can effectively reduce pain and inflammation. Some derivatives have been designed as multi-target agents, also inhibiting lipoxygenase (LOX) or other inflammatory mediators.[14]

Table 2: Anti-inflammatory Activity of Substituted Pyrrolidine Derivatives

| Compound Class | Specific Derivative | Target | Activity | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-diones | N/A | Multi-target | Anti-inflammatory | [14] |

| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | Compound A-1 | COX-1/COX-2 | Highest anti-inflammatory effect | [12] |

| | Compound A-4 | COX-1/COX-2 | Highest analgesic effect |[12] |

Antidiabetic Activity

The inhibition of enzymes involved in carbohydrate metabolism is a key strategy for managing type 2 diabetes. Polyhydroxylated pyrrolidines, also known as aza-sugars, are potent inhibitors of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable glucose.[3] Other classes of pyrrolidine derivatives have been developed as highly potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones, thereby helping to regulate blood glucose levels.[6][15]

Table 3: Antidiabetic Activity of Substituted Pyrrolidine Derivatives

| Compound Class | Specific Derivative | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyrrolidine-2-carbonitrile | Compound 17a | DPP-4 | 0.017 µM | [15] |

| Rhodanine-spirooxindole Pyrrolidine | Compound 42f | α-amylase | 1.57 ± 0.10 µg/mL | [5] |

| Pyrrolidine Sulfonamides | Compound 23d | DPP-IV | 11.32 ± 1.59 μM | [5][6] |

| Polyhydroxylated Pyrrolidines | 1,4-dideoxy-1,4-imino-l-arabinitol | α-glucosidase | Potent Inhibitor |[3] |

Antimicrobial and Antiviral Activity

The pyrrolidine scaffold is a key feature in compounds with potent antibacterial, antifungal, and antiviral properties.[5][16][17] These derivatives often act by inhibiting essential microbial enzymes, disrupting cell wall synthesis, or interfering with viral replication processes.[1][9] For example, certain pyrrolidine-2,3-diones have demonstrated the ability to inhibit and eradicate S. aureus biofilms, a significant challenge in treating chronic infections.[18] In the antiviral domain, pyrrolidine-containing drugs like Ombitasvir are used to treat chronic Hepatitis C by inhibiting the NS5A protein, which is essential for viral replication.[19]

Table 4: Antimicrobial and Antiviral Activity of Substituted Pyrrolidine Derivatives

| Compound Class | Specific Derivative | Target Organism/Virus | Activity (MIC/MBEC/Target) | Reference |

|---|---|---|---|---|

| Halogenobenzene Pyrrolidines | Compound 5 | C. albicans | 32-64 µg/ml (MIC) | [17] |

| Compound 6 | C. albicans | 32-64 µg/ml (MIC) | [17] | |

| Compound 7 | C. albicans | 32-64 µg/ml (MIC) | [17] | |

| Pyrrolidine-2,3-diones | Dimer 30 | S. aureus (MSSA) | 16 μg mL⁻¹ (MBEC) | [18] |

| Spiro[pyrrolidine-2,2'-adamantanes] | N/A | Influenza A virus | Active | [20] |

| Pyrrolidine-containing drugs | Ombitasvir | Hepatitis C Virus | NS5A Protein Inhibitor |[19] |

Neuroprotective and CNS Activity

Substituted pyrrolidines have been investigated for a range of effects on the central nervous system (CNS).[3] This includes neuroprotective agents for conditions like ischemic stroke, anticonvulsants, and cognitive enhancers.[21][22][23] The mechanisms often involve the modulation of ion channels, such as sodium channels, or interference with inflammatory pathways in the brain.[21][23] Pyrrolidone derivatives, such as Piracetam, were among the first "nootropic" agents, developed to enhance learning and memory.[22]

Table 5: Neuroprotective and CNS Activity of Substituted Pyrrolidine Derivatives

| Compound Class | Specific Derivative | Indication/Target | Activity (ED₅₀ / Effect) | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione-acetamides | Compound 69k | Anticonvulsant (MES test) | 80.38 mg kg⁻¹ | [3] |

| Pyrrolidine derivatives | Compound 5e | Ischemic Stroke (Na⁺ channel blocker) | Neuroprotective in MCAO model | [21] |

| Pyrrolidone derivatives | Levetiracetam | Antiepileptic | Licensed Drug | [22] |

| Pyrrolidine dithiocarbamate (PDTC) | N/A | Hypoxia-ischemia | Reduces brain tissue loss |[23] |

Key Mechanisms and Experimental Workflows

The development of potent pyrrolidine derivatives relies on a systematic approach involving synthesis, biological screening, and mechanism-of-action studies. The structure-activity relationship (SAR) is crucial for optimizing lead compounds.

A typical workflow for evaluating these compounds begins with chemical synthesis, followed by a cascade of in vitro and in vivo assays to determine efficacy and safety.

Many pyrrolidine derivatives exert their effects by modulating intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in inflammation and cancer.

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.[1]

Protocol 1: Cytotoxicity and Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[1]

-

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test pyrrolidine derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control (DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: α-Glucosidase and α-Amylase Inhibition Assay

These assays are used to screen for compounds with potential antidiabetic activity by measuring their ability to inhibit carbohydrate-hydrolyzing enzymes.

-

Principle: The inhibitory activity is determined by measuring the amount of product (e.g., p-nitrophenol or glucose) released from the enzymatic reaction in the presence and absence of the inhibitor.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

α-Amylase from porcine pancreas

-

Substrates: p-nitrophenyl-α-D-glucopyranoside (p-NPG) for α-glucosidase, starch solution for α-amylase.

-

Phosphate buffer (pH 6.8)

-

Test pyrrolidine derivatives and a reference inhibitor (e.g., Acarbose)

-

Sodium carbonate (Na₂CO₃) solution to stop the α-glucosidase reaction.

-

Dinitrosalicylic acid (DNS) reagent for the α-amylase assay.

-

96-well plates and a microplate reader.

-

-

Procedure (α-Glucosidase): [24]

-

Add 10 µL of α-glucosidase solution (1 U/mL) and various concentrations of the test compound to wells of a 96-well plate. Incubate for 20 minutes at 37°C.[24]

-

Add 125 µL of phosphate buffer.[24]

-

Initiate the reaction by adding 20 µL of 1M p-NPG substrate and incubate for an additional 30 minutes.[24]

-

Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.[24]

-

Measure the absorbance of the yellow p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

-

Procedure (α-Amylase): [24]

-

Pre-incubate α-amylase (0.5 mg/ml) with various concentrations of the test compound for 10 minutes at 25°C in a buffer containing sodium phosphate and sodium chloride.[24]

-

Add starch solution to initiate the reaction and incubate for 30 minutes.[24]

-

Stop the reaction by adding DNS reagent and heat the mixture in a boiling water bath for 5 minutes.

-

Cool to room temperature, dilute with water, and measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Conclusion

Substituted pyrrolidine derivatives continue to be an exceptionally fruitful area of research in medicinal chemistry. Their structural versatility allows for fine-tuning of pharmacological properties, leading to the discovery of potent and selective agents against a wide array of diseases.[2][3] The extensive research into their anticancer, anti-inflammatory, antidiabetic, antimicrobial, and neuroprotective activities underscores the immense therapeutic potential of this scaffold.[5][25] Future efforts will likely focus on developing multi-target agents and exploring novel substitution patterns to further enhance efficacy and minimize side effects, solidifying the role of the pyrrolidine core in the future of drug development.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharaohacademy.com [pharaohacademy.com]

- 10. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01632K [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. iris.unipa.it [iris.unipa.it]

- 15. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 25. frontiersin.org [frontiersin.org]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry and drug discovery.[1] Its prevalence in a vast array of natural products, such as nicotine and hygrine, and its core presence in numerous FDA-approved drugs underscore its profound significance.[2][3][4] The unique structural and physicochemical properties of the pyrrolidine motif provide medicinal chemists with a versatile and powerful tool to enhance biological activity, improve pharmacokinetic profiles, and navigate the complexities of three-dimensional chemical space.[1][5]

This technical guide offers a comprehensive overview of the pivotal role of the pyrrolidine scaffold in contemporary drug design. It delves into its fundamental properties, diverse biological activities supported by quantitative data, detailed synthetic strategies, and the modulation of key signaling pathways.

Core Physicochemical and Structural Advantages

The remarkable success of the pyrrolidine scaffold in drug design is a direct consequence of its inherent properties that make it highly amenable to interacting with biological targets.[1]

-

Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic rings, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a complex and globular three-dimensional shape.[1][5] This increased three-dimensionality allows for a more comprehensive exploration of the pharmacophore space, leading to enhanced target selectivity and improved pharmacological profiles.[6][7]

-

Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, giving rise to a substantial number of stereoisomers. This stereochemical richness is a critical asset in drug design, as different stereoisomers can exhibit distinct biological activities and binding affinities to enantioselective protein targets.[6][7]

-

Physicochemical Properties: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor. This feature, coupled with the overall polarity of the scaffold, can enhance aqueous solubility and other crucial physicochemical properties of drug candidates.[8]

-

Synthetic Tractability: The pyrrolidine ring can be synthesized through a variety of reliable and stereocontrolled methods, and it serves as a versatile building block for further chemical modifications.[3][9]

Diverse Biological Activities of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been investigated and developed for a wide range of therapeutic applications.

Anticancer Activity

A significant number of pyrrolidine-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, modulation of signaling pathways, and induction of apoptosis.[10][11][12]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 (Breast) | 17 - 28 | [13] |

| Spiro[pyrrolidine-3,3'-oxindoles] | HeLa (Cervical) | 19 - 30 | [13] |

| Pyrrolidine Chalcones | MCF-7 (Breast) | 25-30 µg/mL | [11] |

| Pyrrolidine Chalcones | MDA-MB-468 (Breast) | 25 µg/mL | [11] |

| Polysubstituted Pyrrolidines | HCT116 (Colon) | 2.9 - 16 | [1] |

| Polysubstituted Pyrrolidines | HL60 (Leukemia) | 2.9 - 16 | [1] |

| Pyrrolidine-based CXCR4 Antagonist | CXCR4 Receptor Binding | 0.079 | [14][15] |

| Copper(II) complexes with pyrrolidine | SW480 (Colon) | 0.99 ± 0.09 | [15] |

Anti-inflammatory Activity

Pyrrolidine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11][16]

Table 2: Anti-inflammatory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrrolidine-2,5-dione Derivative | COX-2 | 0.98 | [11] |

| Pyrrolidine-2,5-dione Derivative | 5-LOX | 14.01 | [16] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | 314 µg/mL | [13] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 | 130 µg/mL | [13] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX | 105 µg/mL | [13] |

Antidiabetic Activity

The pyrrolidine scaffold is a key component in the design of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), α-amylase, and α-glucosidase, which are important targets in the management of type 2 diabetes.[12][17][18]

Table 3: Antidiabetic Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrrolidine Sulfonamide Derivative | DPP-IV | 11.32 ± 1.59 | [17] |

| Prolyl-fluoropyrrolidine Derivative | DPP-IV | 0.43 | [19] |

| Rhodanine-fused spiro[pyrrolidine-2,3'-oxindole] | α-amylase | 1.49 ± 0.10 | [2] |

| N-Boc Proline Amide (4-methoxy analogue) | α-amylase | 26.24 µg/mL | [12] |

| N-Boc Proline Amide (4-methoxy analogue) | α-glucosidase | 18.04 µg/mL | [12] |

Central Nervous System (CNS) Activity

The unique three-dimensional structure of the pyrrolidine ring makes it an attractive scaffold for the development of drugs targeting the central nervous system, including treatments for neurodegenerative diseases and ischemic stroke.[20][21]

Table 4: CNS-related Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target/Model | Activity | Reference |

| Pyrrolidine Derivative (5e) | Neuronal Na+ channels | Potent Blocker | [20] |

| Pyrrolidine Derivative (5e) | Rat transient MCAO model | Neuroprotective | [20] |

Key Signaling Pathways Modulated by Pyrrolidine Derivatives

The diverse biological effects of pyrrolidine-containing compounds are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.

HDAC2 Signaling Pathway in Cancer

Histone deacetylase 2 (HDAC2) is a class I HDAC that is frequently overexpressed in various cancers and plays a crucial role in tumorigenesis by regulating gene expression, cell proliferation, and apoptosis.[22][23][24] Certain spiro[pyrrolidine-3,3'-oxindole] derivatives have been identified as inhibitors of HDAC2, suggesting a potential mechanism for their anticancer activity.[7]

CXCR4 Signaling Pathway in Cancer Metastasis

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in cancer metastasis by promoting cell migration, invasion, and survival.[6][10][25][26] Pyrrolidine-based molecules have been developed as potent antagonists of the CXCR4 receptor, thereby inhibiting cancer cell metastasis.[14][15]

Synthetic Strategies and Experimental Workflows

The synthesis of pyrrolidine scaffolds can be achieved through various methodologies, with 1,3-dipolar cycloaddition and multicomponent reactions being particularly prominent for their efficiency and ability to generate molecular complexity.

Experimental Workflow: Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] via 1,3-Dipolar Cycloaddition

This workflow illustrates a common strategy for synthesizing spiro[pyrrolidine-3,3'-oxindole] derivatives, which often exhibit potent anticancer activity.

Detailed Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] via 1,3-Dipolar Cycloaddition

Objective: To synthesize a library of spiro[pyrrolidine-3,3'-oxindole] derivatives for biological evaluation.

Materials:

-

Substituted isatins

-

Sarcosine or L-proline

-

Substituted (E)-3-aryl-1-(pyridin-2-yl)prop-2-en-1-ones (dipolarophiles)

-

Methanol (solvent)

-

Standard laboratory glassware and reflux apparatus

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

A mixture of isatin (1 mmol), sarcosine or L-proline (1 mmol), and the appropriate dipolarophile (1 mmol) is taken in methanol (20 mL).

-

The reaction mixture is refluxed for 3-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure spiro[pyrrolidine-3,3'-oxindole] derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity and Antiproliferative Activity: MTT Assay

Objective: To determine the cytotoxic effect of pyrrolidine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

Pyrrolidine test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control (DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The pyrrolidine scaffold continues to be a highly privileged and fruitful starting point for the design and discovery of new therapeutic agents. Its structural and stereochemical diversity allows for the generation of compounds with a wide array of biological activities, addressing a multitude of unmet medical needs. This technical guide has provided a comprehensive overview of the significant pharmacological potential of pyrrolidine derivatives, supported by quantitative data and detailed experimental protocols. The continued exploration of this versatile heterocyclic core, guided by a deep understanding of structure-activity relationships and target biology, will undoubtedly lead to the development of novel and effective medicines in the future.

References

- 1. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 2. Synthesis, antidiabetic activity and molecular docking study of rhodanine-substitued spirooxindole pyrrolidine derivatives as novel α-amylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. stars.library.ucf.edu [stars.library.ucf.edu]

- 11. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 15. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. HDAC2 as a target for developing anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HDAC2 overexpression correlates with aggressive clinicopathological features and DNA-damage response pathway of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Novel Pyrrolidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prominent scaffold in medicinal chemistry and drug discovery. Its prevalence in natural products, such as nicotine and scalusamides, highlights its biological significance.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for efficient exploration of three-dimensional pharmacophore space, a crucial attribute for designing novel therapeutics with high target selectivity.[2] This guide provides a comprehensive overview of the preliminary biological screening process for novel pyrrolidine compounds, detailing common experimental protocols, data presentation strategies, and critical workflows.

In Silico Screening: The Virtual First Step

Before synthesis and in vitro testing, computational methods are invaluable for prioritizing candidate molecules. In silico screening, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, predicts the biological activity and binding affinity of compounds against specific targets.[3][4][5] This virtual screening helps to identify derivatives with a higher probability of success, thereby optimizing resources.[3][6] Molecular docking simulates the interaction between a ligand (the pyrrolidine compound) and a protein target, estimating the binding energy and identifying key interactions like hydrogen bonds and hydrophobic contacts.[7][8][9]

Caption: General workflow for in silico screening of pyrrolidine compounds.

In Vitro Biological Screening

Following computational analysis, promising candidates are synthesized and subjected to a battery of in vitro assays to determine their biological activity.

Cytotoxicity Assays

A fundamental first step in drug discovery is to evaluate the cytotoxic potential of novel compounds.[10][11] These assays measure the degree to which a compound is toxic to cells, providing a therapeutic index when compared to its efficacy.[12] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.[10][11]

| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM)[11] |

| PYR-001 | MCF-7 | MTT | 48 | 15.2 ± 1.8 |

| PYR-001 | A549 | MTT | 48 | 22.5 ± 2.1 |

| PYR-002 | MCF-7 | SRB | 48 | 8.4 ± 0.9 |

| PYR-002 | A549 | SRB | 48 | 12.1 ± 1.3 |

| Doxorubicin | MCF-7 | MTT | 48 | 1.2 ± 0.3 |

Data are hypothetical and presented as mean ± standard deviation.

Caption: General workflow for in vitro cytotoxicity testing.[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondria.[10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

The Sulforhodamine B (SRB) assay is a colorimetric test that estimates cell number by staining total cellular protein.[10]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[10]

-

Washing: Wash the plates five times with water to remove TCA and excess medium. Allow the plates to air-dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[10]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

-

Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes involved in disease pathways.[13] Enzyme inhibition assays are crucial for identifying how novel compounds modulate enzyme activity.[14][15] These assays determine a compound's potency (IC50 or Ki) and its mechanism of inhibition (e.g., competitive, non-competitive).[13] Pyrrolidine derivatives have been investigated as inhibitors of various enzymes, including Dipeptidyl Peptidase-IV (DPP-IV), Acetylcholinesterase (AChE), and Carbonic Anhydrases (hCA).[3][16][17]

Caption: Mechanisms of competitive vs. non-competitive enzyme inhibition.

| Compound ID | Target Enzyme | Inhibition Constant (Ki) in nM[16] |

| 6b | hCA II | 75.79 ± 2.83 |

| 6b | AChE | 43.17 ± 10.44 |

| Acetazolamide | hCA II | 299.33 ± 45.44 |

| Tacrine | AChE | 103.47 ± 11.54 |

Data are presented as mean ± standard deviation.

-

Reagent Preparation: Prepare buffer solution, substrate solution, enzyme solution, and various concentrations of the pyrrolidine inhibitor.

-

Assay Setup: In a 96-well plate, add the buffer, inhibitor solution, and enzyme solution. Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Signal Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence) with a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve. Further kinetic studies can be performed to determine the Ki and the mechanism of inhibition.[13]

Antimicrobial Screening

The search for new antimicrobial agents is a global priority. Pyrrolidine derivatives have shown promise as antibacterial and antifungal agents.[18][19][20] Preliminary screening typically involves assessing the ability of compounds to inhibit the growth of various pathogenic microorganisms.

| Compound ID | Gram-Positive (S. aureus) | Gram-Negative (E. coli) | Fungal (C. albicans) |

| Zone of Inhibition (mm) | MIC (µg/mL)[21] | MIC (µg/mL)[21] | |

| PYR-003 | 14.0 ± 2.0 | 10 | 300 |

| PYR-004 | 9.0 ± 0.6 | 90 | >500 |

| Ampicillin | 22.0 ± 1.5 | 5 | N/A |

| Tetracycline | 25.0 ± 2.0 | 2 | N/A |

Data are hypothetical and presented as mean ± standard deviation. MIC = Minimum Inhibitory Concentration.

This method provides a qualitative assessment of antimicrobial activity.

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

-

Inoculation: Uniformly spread a standardized suspension of the test microorganism over the agar surface.

-

Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the wells. Include a solvent control and a standard antibiotic as a positive control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[22]

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[21][22]

Antioxidant Activity Assays

Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key therapeutic strategy.[23] Several pyrrolidine derivatives have been evaluated for their antioxidant potential.[16] Assays like the DPPH and ABTS tests measure the radical scavenging ability of compounds.[23][24]

| Compound ID | DPPH Scavenging Activity (% at 100 µg/mL) | IC50 (µg/mL) |

| 6a | 72.30[16] | 45.8 |

| 6b | 58.10 | 82.3 |

| Ascorbic Acid | 95.60 | 8.5 |

Data are hypothetical and based on reported activities.

Caption: Principle of the DPPH antioxidant assay.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

-

Reaction Mixture: In a 96-well plate or test tubes, mix the DPPH solution with the test compound solutions.

-

Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The purple color of the DPPH radical fades to yellow in the presence of an antioxidant.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration required to scavenge 50% of DPPH radicals, can then be determined.[25]

Conclusion

The preliminary biological screening of novel pyrrolidine compounds is a multi-tiered process that begins with in silico predictions and progresses through a series of robust in vitro assays. A systematic approach involving cytotoxicity, enzyme inhibition, antimicrobial, and antioxidant screening provides a comprehensive initial profile of a compound's therapeutic potential and liabilities. The detailed protocols and data presentation formats outlined in this guide offer a framework for researchers to efficiently evaluate new chemical entities, paving the way for the identification of promising lead candidates for further drug development.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 5. ovid.com [ovid.com]

- 6. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. blog.biobide.com [blog.biobide.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

The Stereochemical Landscape of 3-Substituted Pyrrolidines: A Technical Guide for Drug Discovery and Development

Introduction: The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Substitution at the 3-position of the pyrrolidine ring introduces a key stereocenter that profoundly influences the molecule's three-dimensional shape, and consequently its biological activity. Understanding and controlling the stereochemistry of 3-substituted pyrrolidines is therefore of paramount importance for the design and development of novel therapeutics. This technical guide provides an in-depth analysis of the stereochemical aspects of 3-substituted pyrrolidines, including stereoselective synthetic methodologies, conformational analysis, and the impact of stereochemistry on pharmacological activity.

Stereoselective Synthesis of 3-Substituted Pyrrolidines

The precise control of stereochemistry during the synthesis of 3-substituted pyrrolidines is a critical challenge. A number of powerful stereoselective methods have been developed to address this, broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Synthesis

Diastereoselective strategies aim to control the relative stereochemistry between the substituent at the 3-position and other stereocenters in the molecule.

Multicomponent reactions (MCRs) offer an efficient route to complex pyrrolidine structures in a single step. A notable example is the diastereoselective synthesis of highly substituted pyrrolidines from optically active phenyldihydrofuran, N-tosyl imino esters, and various nucleophiles.[4] These reactions can construct up to three contiguous stereogenic centers with high diastereoselectivity.[4]

Table 1: Diastereoselective Multicomponent Synthesis of 3-Substituted Pyrrolidines [4]

| Entry | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Allyltrimethylsilane | 3a | 72 | >99:1 |

| 2 | Allyltributylstannane | 3a | 75 | >99:1 |

| 3 | Triethylsilane | 3b | 65 | 90:10 |

| 4 | Tributyltinhydride | 3b | 58 | 85:15 |

| 5 | Enolsilane 6a | 3c | 63 | >99:1 |

| 6 | tert-Butyl enol ether 6b | 3d | 85 | >99:1 |

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the construction of the pyrrolidine ring. The use of chiral N-tert-butanesulfinylazadienes as the 1,3-dipole allows for a highly diastereoselective synthesis of densely substituted pyrrolidines.[5] The stereochemistry of the final product is directed by the chiral sulfinyl group.[5]

Table 2: Diastereoselective [3+2] Cycloaddition for the Synthesis of 3-Substituted Pyrrolidines [5]

| Entry | Imine Substituent (R¹) | Imino Ester Substituent (R²) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Ph | 4-MeOC₆H₄ | 3aa | 83 | >95:5 |

| 2 | Ph | 4-FC₆H₄ | 3ab | 75 | >95:5 |

| 3 | 4-ClC₆H₄ | Ph | 3ca | 70 | >95:5 |

| 4 | 2-Thienyl | Ph | 3da | 65 | >95:5 |

| 5 | Me | Ph | 3ea | 80 | >95:5 |

Enantioselective Synthesis

Enantioselective methods establish the absolute stereochemistry at the 3-position. Organocatalysis has emerged as a particularly powerful tool for the asymmetric synthesis of 3-substituted pyrrolidines.

The Michael addition of aldehydes or ketones to nitroolefins, catalyzed by chiral secondary amines, is a well-established method for the enantioselective synthesis of functionalized pyrrolidines.[6] The catalyst, often a derivative of proline, forms a chiral enamine intermediate that directs the stereochemical outcome of the reaction.

Table 3: Enantioselective Organocatalytic Michael Addition for the Synthesis of Pyrrolidine Precursors [6]

| Entry | Aldehyde | Nitroolefin | Catalyst | Additive | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | trans-β-Nitrostyrene | OC4 | Acetic Acid | 95 | >95:5 | 98 |

| 2 | 3-Phenylpropanal | trans-β-Nitrostyrene | OC4 | Acetic Acid | 98 | >95:5 | 99 |

| 3 | Butanal | 1-Nitrocyclohexene | OC4 | Benzoic Acid | 85 | 90:10 | 95 |

| 4 | Propanal | 2-Nitropropene | OC11 | Acetic Acid | 78 | 88:12 | 92 |

Experimental Protocols

General Protocol for Organocatalytic Asymmetric Michael Addition[7]

-

To a dry reaction vial equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, 10 mol%).

-

Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equivalent).

-

Add the Michael donor (e.g., cyclohexanone, 10 equivalents).

-

Optionally, add a co-catalyst (e.g., benzoic acid, 10 mol%).

-

The reaction can be performed neat or in a minimal amount of a suitable solvent (e.g., toluene, 0.5 mL).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

The yield of the purified product is determined.

-

The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

-

The enantiomeric excess is determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Experimental Protocol for the Diastereoselective Multicomponent Synthesis of a 3-Substituted Pyrrolidine[4]

-

A solution of optically active (S)-2-phenyl-2,3-dihydrofuran (1.2 equiv) and ethyl N-tosyl-α-iminoacetate (1.0 equiv) in dichloromethane is cooled to -78 °C.

-

Titanium tetrachloride (1.2 equiv, 1 M solution in CH₂Cl₂) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

-

Allyltrimethylsilane (3.0 equiv) is then added.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford the desired 3-substituted pyrrolidine derivative.

Conformational Analysis of 3-Substituted Pyrrolidines

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two principal puckered conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry). A substituent at the 3-position can occupy either a pseudo-axial or a pseudo-equatorial position, significantly influencing the conformational preference of the ring.

The nature and stereochemistry of the 3-substituent play a crucial role in determining the dominant ring pucker. For instance, in 3-fluoropyrrolidines, a stereoelectronic gauche effect between the fluorine atom and the ring nitrogen stabilizes a Cγ-exo conformation.[7][8] This preference can be modulated by other steric interactions within the molecule.[7] Computational studies and NMR spectroscopic analysis, including the measurement of ¹⁹F-¹H scalar couplings and heteronuclear NOEs, are powerful tools for elucidating the conformational landscape of these molecules in solution.[7][8]

The 3-fluoropyrrolidinium cation has been shown through quantum-chemical calculations and infrared spectroscopy to exist in a single conformation with the C-F bond in a pseudo-axial orientation.[9] This is attributed to a strong attractive electrostatic interaction.[9]

Caption: Conformational equilibrium in 3-substituted pyrrolidines.

Impact on Drug Development

The stereochemistry of 3-substituted pyrrolidines has a profound impact on their pharmacological properties. The specific spatial arrangement of the substituent at the 3-position dictates how the molecule interacts with its biological target, such as a G protein-coupled receptor (GPCR) or an enzyme.[10] This can lead to significant differences in binding affinity, efficacy, and selectivity between stereoisomers.

For example, 1-propyl-3-aryl pyrrolidines are potent and selective ligands for serotonin and dopamine receptors, and their activity is highly dependent on the stereochemistry at the 3-position.[11] Structure-activity relationship (SAR) studies of various classes of 3-substituted pyrrolidines have demonstrated that even subtle changes in the nature and orientation of the 3-substituent can dramatically alter the biological activity profile.

Caption: Influence of stereochemistry on pharmacological properties.

Conclusion